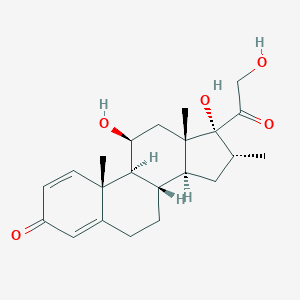

16alpha-Methyl Prednisolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYLPFCKNQAAMB-PPUNREKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

16alpha-Methyl Prednisolone synthesis pathway and intermediates

< An In-Depth Technical Guide to the Synthesis of 16α-Methyl Prednisolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

16α-Methyl prednisolone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Its synthesis is a multi-step process that requires a deep understanding of stereoselective reactions and the strategic manipulation of functional groups on the steroid nucleus. This technical guide provides a comprehensive overview of a common and industrially relevant synthetic pathway to 16α-methyl prednisolone. We will delve into the key transformations, intermediates, and the mechanistic rationale behind the experimental choices. This document is intended to serve as a valuable resource for researchers and professionals involved in steroid chemistry and pharmaceutical development.

Introduction: The Significance of 16α-Methyl Prednisolone

16α-Methyl prednisolone belongs to a class of corticosteroids that are pivotal in treating a wide array of inflammatory and autoimmune conditions. The introduction of a methyl group at the 16α position of the prednisolone scaffold significantly enhances its anti-inflammatory potency while minimizing the undesirable mineralocorticoid side effects, such as salt and water retention.[1] This strategic modification underscores the importance of precision in steroid synthesis to optimize therapeutic efficacy.

The core structure of 16α-methyl prednisolone features the characteristic four-ring steroid nucleus, a hydroxyl group at the 11β position, a dihydroxyacetone side chain at C-17, and double bonds at C1 and C4 in the A-ring. The key distinguishing feature is the α-oriented methyl group at the C-16 position. The synthesis of this complex molecule is a testament to the advancements in synthetic organic chemistry, often combining classical chemical transformations with modern catalytic methods.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of 16α-methyl prednisolone is to work backward from the final product. This retrosynthetic analysis helps to identify key intermediates and the strategic bond disconnections required.

Figure 1: Retrosynthetic pathway for 16α-methyl prednisolone.

Our synthetic strategy commences with a readily available steroid precursor, 16-dehydropregnenolone acetate (16-DPA), and proceeds through a series of carefully orchestrated steps to introduce the required functionalities and stereochemistry.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 16α-methyl prednisolone can be broadly divided into several key stages:

-

Introduction of the 16α-methyl group.

-

Formation of the dihydroxyacetone side chain.

-

Introduction of the 11β-hydroxyl group.

-

Creation of the Δ1 double bond in the A-ring.

Stage 1: Stereoselective Introduction of the 16α-Methyl Group

The crucial step in this synthesis is the stereoselective introduction of the methyl group at the C-16 position. This is typically achieved via a conjugate addition reaction to a 16-unsaturated-20-keto steroid.

3.1.1. Starting Material: 16-Dehydropregnenolone Acetate (16-DPA)

16-DPA is a common and commercially available intermediate in steroid synthesis.[2] It can be produced from natural sources like diosgenin from yams or solasodine from nightshades through the Marker degradation process.[2][3][4][5]

3.1.2. Conjugate Addition of a Methyl Group

The α,β-unsaturated ketone system in 16-DPA is susceptible to nucleophilic attack. A methyl Grignard reagent (CH₃MgBr) in the presence of a copper salt catalyst is commonly employed for the 1,4-conjugate addition of a methyl group.[6] The copper catalyst is essential for promoting the 1,4-addition over the 1,2-addition to the ketone. This reaction stereoselectively forms the 16α-methyl-Δ¹⁷(²⁰)-20-enolate intermediate.[6]

Experimental Protocol: Grignard Reaction for 16α-Methylation

-

Reaction Setup: A solution of the 16-unsaturated corticoid is prepared in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl), is added to the reaction mixture.

-

Grignard Reagent Addition: The methyl Grignard reagent is added dropwise to the cooled reaction mixture. The temperature is carefully controlled to prevent side reactions.

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 16α-methylated product.

Stage 2: Elaboration of the Dihydroxyacetone Side Chain

With the 16α-methyl group in place, the next stage focuses on constructing the characteristic dihydroxyacetone side chain at C-17.

3.2.1. Silylation and Epoxidation

The enolate intermediate from the Grignard reaction is trapped with a silylating agent to form a silyl enol ether.[6] This intermediate is then subjected to epoxidation, typically using a peracid like m-chloroperoxybenzoic acid (m-CPBA), to form a 17α,20-epoxide.[6][7]

Figure 2: Epoxidation of the silyl enol ether.

3.2.2. Hydrolysis to the 17α-Hydroxy Corticosteroid

The 17α,20-epoxide is then hydrolyzed under acidic or basic conditions to yield the 16α-methyl-17α-hydroxy corticoid.[6] This step establishes the crucial 17α-hydroxyl group.

Stage 3: Introduction of the 11β-Hydroxyl Group

The introduction of the 11β-hydroxyl group is a critical step that significantly influences the anti-inflammatory activity of the corticosteroid. This transformation is often achieved through a combination of chemical and biotechnological methods. A common chemical route involves the formation of a bromohydrin followed by reductive debromination. However, microbial hydroxylation offers a highly stereoselective and efficient alternative.

3.3.1. Microbial 11β-Hydroxylation

Certain microorganisms, such as fungi from the Curvularia or Aspergillus genera, possess enzymes (cytochrome P450 monooxygenases) that can stereoselectively introduce a hydroxyl group at the 11β position of the steroid nucleus.[8] This biocatalytic approach is often preferred in industrial settings due to its high selectivity and milder reaction conditions.

Stage 4: Introduction of the Δ¹ Double Bond

The final key structural feature of prednisolone and its derivatives is the double bond between C1 and C2 in the A-ring. This modification enhances the glucocorticoid activity and reduces mineralocorticoid effects.[9]

3.4.1. Microbial Dehydrogenation

Similar to 11β-hydroxylation, the introduction of the Δ¹ double bond is efficiently carried out using microbial dehydrogenation.[10] Bacteria such as Arthrobacter simplex or Corynebacterium simplex are widely used for this purpose.[9][11] These microorganisms contain enzymes that catalyze the stereoselective removal of hydrogen atoms from C1 and C2.

Experimental Protocol: Microbial Δ¹-Dehydrogenation

-

Culture Preparation: A culture of the selected microorganism (e.g., Arthrobacter simplex) is grown in a suitable nutrient medium.

-

Substrate Addition: The 16α-methyl hydrocortisone intermediate is added to the microbial culture.

-

Biotransformation: The mixture is incubated under controlled conditions (temperature, pH, aeration) to allow for the enzymatic dehydrogenation to occur.

-

Extraction and Purification: After the transformation is complete, the product is extracted from the culture medium using an organic solvent. The crude product is then purified by crystallization or chromatography to yield 16α-methyl prednisolone.

Summary of Key Intermediates and Transformations

| Starting Material/Intermediate | Reagents and Conditions | Product/Intermediate | Key Transformation |

| 16-Dehydropregnenolone Acetate (16-DPA) | 1. CH₃MgBr, CuCl2. Silylating agent | Δ¹⁷(²⁰)-Silyl Enol Ether | Conjugate addition of methyl group and silylation |

| Δ¹⁷(²⁰)-Silyl Enol Ether | m-CPBA | 17α,20-Epoxide | Epoxidation |

| 17α,20-Epoxide | Acid or base hydrolysis | 16α-Methyl-17α-hydroxy Corticoid | Epoxide opening |

| 16α-Methyl-17α-hydroxy Corticoid | Curvularia lunata (or other suitable microorganism) | 16α-Methyl Hydrocortisone | 11β-Hydroxylation |

| 16α-Methyl Hydrocortisone | Arthrobacter simplex (or other suitable microorganism) | 16α-Methyl Prednisolone | Δ¹-Dehydrogenation |

Conclusion

The synthesis of 16α-methyl prednisolone is a sophisticated process that highlights the power of modern synthetic chemistry and biotechnology. The pathway described in this guide, starting from 16-DPA, represents a common and efficient route to this important pharmaceutical agent. Each step, from the stereoselective introduction of the 16α-methyl group to the microbial transformations that install the 11β-hydroxyl group and the Δ¹ double bond, requires careful control of reaction conditions to achieve high yields and purity. This in-depth understanding of the synthesis is crucial for drug development professionals and researchers working to improve existing methods and discover new therapeutic agents.

References

-

Bolger, M. B. (n.d.). Synthesis of Dexamethasone and Related Fluorinated Corticosteroid Prodrugs. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing dexamethasone and series products thereof.

- Google Patents. (n.d.). Method for preparing betamethasone and series products thereof.

- Fernández-Cabezón, L., Galán, B., García, J. L., & Brizuela, M. A. (2020). Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes. Microorganisms, 8(11), 1649.

- Google Patents. (n.d.). 16 alpha-methyl steroids and their preparation.

- Herráiz, T. (2017). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. ARC Org Inorg Chem Sci, 1(1), 1-10.

- Google Patents. (n.d.). New preparation process for 16alpha-methyl steroids.

- Boland, E. W. (1958). 16α-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies. California Medicine, 88(6), 417–422.

- Fried, J., & Edwards, J. A. (1972). Organic Reactions in Steroid Chemistry (Vol. II). Van Nostrand Reinhold Co.

- Google Patents. (n.d.). Process for preparation of 16 α-methyl corticoids from Δ16-steroids.

-

ResearchGate. (n.d.). Catalytic Epoxidation and syn-Dihydroxylation Reactions in Steroid Chemistry. Retrieved from [Link]

- Di Nardo, G., Gilardi, G., & Sadeghi, S. J. (2015). Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3. Applied and Environmental Microbiology, 81(16), 5407–5417.

- Di Mauro, G., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(18), 4166.

-

Wikipedia. (n.d.). 16-Dehydropregnenolone acetate. Retrieved from [Link]

- Vronen, P. J. E., Koval, N., & de Groot, A. (2004). The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. ARKIVOC, 2004(2), 24-50.

-

ResearchGate. (n.d.). The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) From Diosgenin. Retrieved from [Link]

Sources

- 1. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. research.wur.nl [research.wur.nl]

- 6. EP0165037A2 - 16 alpha-methyl steroids and their preparation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Prednisolone synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

mechanism of action 16alpha-Methyl Prednisolone glucocorticoid receptor

An In-Depth Technical Guide to the Mechanism of Action of 16α-Methyl Prednisolone and the Glucocorticoid Receptor

Authored by a Senior Application Scientist

Introduction

16α-Methyl Prednisolone is a potent synthetic glucocorticoid, a class of steroid hormones renowned for their profound anti-inflammatory and immunosuppressive effects.[1][2][3] Its therapeutic utility spans a wide range of conditions, from autoimmune disorders to allergic reactions and certain cancers.[2] The biological activities of 16α-Methyl Prednisolone, like all glucocorticoids, are mediated through its interaction with the glucocorticoid receptor (GR).[4][5] The GR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor that regulates the expression of a vast array of genes, influencing critical physiological processes including metabolism, immune response, and stress homeostasis.[4][5][6] This guide provides a comprehensive technical overview of the molecular mechanism of action of 16α-Methyl Prednisolone, with a focus on its interaction with the GR and the subsequent signaling cascades. We will delve into the structural nuances of both the ligand and the receptor, the canonical and non-canonical signaling pathways, and the experimental methodologies employed to elucidate these intricate processes.

The Molecular Architecture: 16α-Methyl Prednisolone and the Glucocorticoid Receptor

The specific therapeutic profile of 16α-Methyl Prednisolone is a direct consequence of its chemical structure. Derived from prednisolone, the key modification is the addition of a methyl group at the 16α position of the steroid nucleus.[7] This seemingly minor alteration has significant implications for its biological activity, enhancing its anti-inflammatory potency while minimizing the mineralocorticoid side effects associated with earlier corticosteroids.[2][7]

| Property | Value |

| Chemical Formula | C22H30O5 |

| Molar Mass | 374.47 g/mol |

| Synonyms | Methylprednisolone, Medrol |

| Drug Class | Synthetic Glucocorticoid, Corticosteroid |

The glucocorticoid receptor (GR) is a modular protein comprised of three principal domains: the N-terminal domain (NTD), the central DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD).[4][8] The DBD is highly conserved and contains two zinc finger motifs responsible for recognizing and binding to specific DNA sequences known as glucocorticoid-responsive elements (GREs).[4][9] The LBD is responsible for binding to ligands like 16α-Methyl Prednisolone, a crucial step that initiates a cascade of conformational changes leading to receptor activation.[8]

Caption: Domain structure of the Glucocorticoid Receptor (GR).

Core Mechanism of Action: Genomic and Non-Genomic Pathways

The effects of 16α-Methyl Prednisolone are primarily mediated through two distinct, yet interconnected, pathways: the classical genomic pathway and the rapid non-genomic pathway.

The Genomic Pathway: A Symphony of Gene Regulation

The genomic actions of glucocorticoids are responsible for the majority of their therapeutic effects and involve the direct regulation of gene transcription. This process, while highly effective, has a characteristic time lag, with clinical effects often observed hours after administration.[10]

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (HSPs) such as HSP90.[11] Being lipophilic, 16α-Methyl Prednisolone passively diffuses across the cell membrane and binds to the LBD of the GR.[2][6]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a significant conformational change in the GR, causing the dissociation of the HSPs.[6][11] This unmasking of the nuclear localization signal allows the activated GR to dimerize and translocate into the nucleus.[3][8]

-

Transcriptional Regulation: Once in the nucleus, the GR dimer exerts its effects in two primary ways:

-

Transactivation: The GR dimer binds directly to GREs located in the promoter regions of target genes.[4][10] This recruits coactivator proteins and the basal transcription machinery, leading to the increased transcription of genes with anti-inflammatory properties, such as lipocortin-1 and interleukin-10.[10]

-

Transrepression: This is a key mechanism for the immunosuppressive effects of glucocorticoids.[10] The activated GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][10] This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of a wide range of inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10]

-

Caption: The genomic signaling pathway of 16α-Methyl Prednisolone.

The Non-Genomic Pathway: Rapid Cellular Responses

In addition to the slower genomic effects, glucocorticoids can elicit rapid, non-transcriptional responses.[12][13] These effects occur within minutes and are independent of gene transcription and protein synthesis.[14] The precise mechanisms are still under investigation but are thought to involve:

-

Membrane-bound GRs: A subpopulation of GRs may be localized to the plasma membrane, where they can rapidly modulate intracellular signaling cascades upon ligand binding.[12][13]

-

Interactions with Cytoplasmic Proteins: The cytosolic GR, upon binding 16α-Methyl Prednisolone, may directly interact with and modulate the activity of various kinases and other signaling proteins.[4][14]

-

Nonspecific Membrane Effects: At high concentrations, glucocorticoids may intercalate into the cell membrane, altering its physicochemical properties and influencing the function of membrane-associated proteins.[14]

These non-genomic actions can contribute to the rapid effects of high-dose "pulse" therapy with methylprednisolone.[12][15] For example, studies have shown that methylprednisolone can rapidly influence neurotransmitter release in the hippocampus through non-genomic mechanisms.[12]

Structure-Activity Relationship: The Role of the 16α-Methyl Group

The introduction of the methyl group at the 16α position was a pivotal development in corticosteroid chemistry. This modification confers several advantageous properties:

-

Enhanced Glucocorticoid Potency: The 16α-methyl group increases the binding affinity of the steroid for the GR, leading to greater anti-inflammatory activity compared to its parent compound, prednisolone.[7]

-

Reduced Mineralocorticoid Activity: A major drawback of early corticosteroids was their significant mineralocorticoid effects, leading to salt and water retention. The 16α-methyl group effectively eliminates this activity, resulting in a more favorable side-effect profile.[7]

| Glucocorticoid | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |

| Hydrocortisone | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| 16α-Methyl Prednisolone | 5 | 0.5 |

| Dexamethasone | 25-30 | 0 |

Experimental Protocols for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to study the interaction of 16α-Methyl Prednisolone with the GR and its downstream effects. The following protocols represent cornerstone methodologies in this field.

Protocol 1: Ligand Binding Assay (Competitive Binding)

Principle: This assay determines the affinity of a test compound (16α-Methyl Prednisolone) for the GR by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand of known high affinity.[16][17]

Methodology:

-

Preparation of GR: Purified recombinant GR protein (specifically the LBD) is used.[18]

-

Reaction Setup: A constant concentration of labeled ligand (e.g., [3H]-dexamethasone or a fluorescent probe) and GR protein are incubated with varying concentrations of unlabeled 16α-Methyl Prednisolone.[19]

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation of Bound and Free Ligand: Unbound ligand is separated from the GR-ligand complex (e.g., using gel filtration chromatography or scintillation proximity assay).[16][17]

-

Quantification: The amount of labeled ligand bound to the GR is quantified. As the concentration of 16α-Methyl Prednisolone increases, it displaces the labeled ligand, leading to a decrease in the measured signal.

-

Data Analysis: The data are plotted to generate a competition curve, from which the IC50 (the concentration of 16α-Methyl Prednisolone that displaces 50% of the labeled ligand) can be determined. This value is used to calculate the binding affinity (Ki).

Causality: This assay directly measures the interaction between the drug and its target receptor. A lower IC50/Ki value indicates a higher binding affinity, which often correlates with greater potency.[20]

Protocol 2: Luciferase Reporter Gene Assay

Principle: This cell-based assay quantifies the ability of 16α-Methyl Prednisolone to activate GR-mediated gene transcription.[21][22][23]

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or A549) is cultured. The cells are then transiently transfected with two plasmids:

-

An expression vector containing the full-length human GR gene.

-

A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple GREs.[24]

-

-

Treatment: After transfection, the cells are treated with varying concentrations of 16α-Methyl Prednisolone or a vehicle control.

-

Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for GR activation, nuclear translocation, and transcription of the luciferase gene.

-

Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: A luciferin substrate is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, producing light. The intensity of the light is measured using a luminometer.[24]

-

Data Analysis: The luminescence signal is directly proportional to the transcriptional activity of the GR. A dose-response curve is generated to determine the EC50 (the concentration of 16α-Methyl Prednisolone that produces 50% of the maximal response).[25]

Causality: This functional assay provides a quantitative measure of the drug's ability to induce a biological response (gene transcription) downstream of receptor binding, confirming its agonist activity.[26]

Caption: Experimental workflow for a GR luciferase reporter assay.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Sequencing

Principle: ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, in this case, the activated GR.[27][28]

Methodology:

-

Cell Treatment and Cross-linking: Cells are treated with 16α-Methyl Prednisolone to induce GR nuclear translocation. The protein-DNA complexes are then cross-linked in situ using formaldehyde.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes from the cell lysate.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the proteins are digested, leaving purified DNA fragments that were bound by the GR.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.

-

Data Analysis: The resulting sequence reads are aligned to a reference genome. Regions with a high enrichment of reads (peaks) represent the genomic binding sites of the GR.[29]

Causality: This unbiased, genome-wide approach provides definitive evidence of direct GR-DNA interactions, allowing for the identification of novel GR target genes and regulatory elements.[30] This helps to build a comprehensive map of the gene regulatory networks controlled by 16α-Methyl Prednisolone.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of 16α-Methyl Prednisolone is governed by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. It is well absorbed orally, with a bioavailability of approximately 88%.[2] The onset of action for the intravenous form is within one hour.[2] Studies have shown that its clearance can be influenced by the time of administration, being greater in the afternoon.[31][32] Pharmacodynamic models have been used to correlate plasma concentrations of methylprednisolone with its suppressive effects on circulating lymphocytes and cortisol levels.[33][34]

| Pharmacokinetic Parameter | Typical Value |

| Oral Bioavailability | ~88% |

| Time to Peak Concentration (Oral) | ~48 minutes[2] |

| Volume of Distribution | ~1.1 - 1.24 L/kg[31][33] |

| Elimination Half-life | ~2.7 hours[33] |

| Clearance | ~280 ml/hr/kg[33] |

Conclusion and Future Perspectives

The mechanism of action of 16α-Methyl Prednisolone is a multi-faceted process centered on its role as an agonist for the glucocorticoid receptor. Through both genomic and non-genomic pathways, it orchestrates a potent anti-inflammatory and immunosuppressive response by modulating the expression of hundreds of genes. The 16α-methyl modification is a key structural feature that enhances its therapeutic index by increasing potency and reducing undesirable mineralocorticoid effects.

Future research continues to focus on refining our understanding of GR signaling, particularly the nuances that differentiate the regulation of specific genes. A major goal in the field is the development of Selective Glucocorticoid Receptor Agonists (SEGRAs) that can dissociate the desired transrepression (anti-inflammatory) effects from the transactivation effects that are often linked to metabolic side effects.[24] A deeper comprehension of the molecular interactions and signaling pathways described in this guide is paramount to the rational design of next-generation anti-inflammatory therapies with improved efficacy and safety profiles.

References

- Cell-free Ligand Binding Assays for Nuclear Receptors. PubMed.

- Glucocorticoid Signaling: Pathway & Mechanism. StudySmarter.

- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PubMed Central.

- Reporter Gene Assays. Thermo Fisher Scientific - US.

- PolarScreen™ NR Competitive Binding Assays. Thermo Fisher Scientific - US.

- What are the advantages of using reporter assay to study a transcription factor? AAT Bioquest.

- Optimized reporters for multiplexed detection of transcription factor activity. PubMed Central.

- Nuclear Receptor Assay Services. Reaction Biology.

- Role of reporter genes to assay for transcription factors & more. G-Biosciences.

- A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. PubMed.

- New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers.

- Nuclear Receptor ADME Assays. Thermo Fisher Scientific - US.

- Assays for Transcriptional Activity Based on the Luciferase Reporter Gene. Journal of Visualized Experiments.

- Glucocorticoid Receptor Signaling. QIAGEN GeneGlobe.

- Glucocorticoid receptor ChIP-sequencing of primary human abdominal subcutaneous fat reveals modulation of inflammatory pathways. PubMed Central.

- Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv.

- Glucocorticoid Receptor. NCBI Bookshelf.

- Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm. PubMed Central.

- Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus. PubMed Central.

- Methylprednisolone. Wikipedia.

- Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. PubMed Central.

- Glucocorticoid Receptor Translocation Assay. Innoprot.

- Position 16 of the Steroid Nucleus Modulates Glucocorticoid-Induced Apoptosis at the Transcriptional Level in Murine T-lymphocytes. PubMed.

- Methylprednisolone. NCBI Bookshelf.

- Genomic and non-genomic effects of glucocorticoids in asthma. PubMed Central.

- What is the mechanism of Methylprednisolone? Patsnap Synapse.

- Genomic and non-genomic mechanisms of glucocorticoids. ResearchGate.

- Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. International Journal of Molecular Sciences.

- Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. Molecular Endocrinology.

- Methylprednisolone pharmacokinetics and pharmacodynamics in chronic renal failure. Clinical Nephrology.

- Rapid Screening of Glucocorticoid Receptor (GR) Effectors Using Cortisol-Detecting Sensor Cells. MDPI.

- Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 AM versus 4 PM. ResearchGate.

- Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. PubMed.

- What is the mechanism of action (MOA) of corticosteroids? Dr.Oracle.

- In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. PubMed Central.

- The Pharmacokinetics and Pharmacodynamics of Methylprednisolone in Chronic Renal Failure. PubMed.

- 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies. PubMed Central.

- Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. PNAS.

- Investigating the Genomic Effects of Glucocorticoid Receptor Activation. MPG.PuRe.

- Identification and characterization of DNA sequences that prevent glucocorticoid receptor binding to nearby response elements. Oxford Academic.

- Commonly accepted structure-activity relationship for corticosteroid... ResearchGate.

- A Comparative Guide to the Bioactivity of Methylprednisolone-16α-carboxylate and Its Analogs. Benchchem.

- Glucocorticoid Receptor ChIP-Seq Identifies PLCD1 as a KLF15 Target that Represses Airway Smooth Muscle Hypertrophy. PubMed Central.

Sources

- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. pure.mpg.de [pure.mpg.de]

- 10. droracle.ai [droracle.ai]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell-free ligand binding assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nuclear Receptor ADME Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. Assays for Transcriptional Activity Based on the Luciferase Reporter Gene | Springer Nature Experiments [experiments.springernature.com]

- 24. biorxiv.org [biorxiv.org]

- 25. academic.oup.com [academic.oup.com]

- 26. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]

- 27. Glucocorticoid receptor ChIP-sequencing of primary human abdominal subcutaneous fat reveals modulation of inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Glucocorticoid Receptor ChIP-Seq Identifies PLCD1 as a KLF15 Target that Represses Airway Smooth Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. pnas.org [pnas.org]

- 31. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Methylprednisolone pharmacokinetics and pharmacodynamics in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The Pharmacokinetics and Pharmacodynamics of Methylprednisolone in Chronic Renal Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Development of 16α-Methyl Prednisolone

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and development of 16α-methyl prednisolone, a potent synthetic glucocorticoid. The narrative delves into the scientific rationale, key experimental choices, and the evolution of this significant anti-inflammatory agent.

Part 1: The Imperative for Innovation: Overcoming the Limitations of Early Corticosteroids

The therapeutic journey of corticosteroids began with the discovery of cortisone and hydrocortisone.[1][2][3] In 1948, the first rheumatoid arthritis patient was successfully treated with cortisone, heralding a new era in anti-inflammatory therapy.[1][2] Oral and intra-articular administration of these compounds began between 1950 and 1951.[1][2][4] However, the initial enthusiasm was tempered by the significant side effects associated with these first-generation corticosteroids, primarily due to their mineralocorticoid activity, which led to sodium and fluid retention.[3] This clinical challenge spurred a concerted effort in medicinal chemistry to synthesize analogues with enhanced anti-inflammatory potency and a dissociated, weaker mineralocorticoid effect.[3] Between 1954 and 1958, this research led to the introduction of six new synthetic steroids for systemic anti-inflammatory therapy.[1][2][4]

Part 2: The Scientific Breakthrough: Structure-Activity Relationship and the 16α-Methyl Group

The development of 16α-methyl prednisolone was a triumph of systematic structure-activity relationship (SAR) studies. Researchers meticulously introduced various functional groups at different positions on the steroid nucleus to observe the resulting changes in biological activity. A pivotal breakthrough was the introduction of a methyl group at the 16α position of the prednisolone molecule.

This seemingly minor modification had profound and beneficial consequences. The 16α-methyl group was found to significantly enhance the anti-inflammatory potency of the parent compound while concurrently reducing its undesirable mineralocorticoid side effects.[5] This key innovation led to a new class of anti-inflammatory steroids with a greatly improved therapeutic index.

Experimental Rationale and Causality:

The decision to introduce a methyl group at the 16α position was based on the hypothesis that it would sterically hinder the metabolism of the adjacent 17α-hydroxyl group, thereby prolonging the drug's half-life and increasing its potency. Furthermore, it was postulated that this modification could alter the conformation of the D-ring of the steroid, leading to a more favorable interaction with the glucocorticoid receptor and a less favorable interaction with the mineralocorticoid receptor. Subsequent experimental data confirmed these hypotheses, demonstrating that 16α-methylation was a key strategy for dissociating glucocorticoid and mineralocorticoid activities.

Part 3: Synthesis and Characterization: From Laboratory to Clinical Application

The synthesis of 16α-methyl prednisolone is a multi-step process that has been refined over the years. Below is a generalized experimental workflow that illustrates the key transformations.

Experimental Workflow: Synthesis of 16α-Methyl Steroids

Caption: A generalized synthetic pathway for 16α-methyl steroids.

One patented method describes the transformation of 16-unsaturated corticoids to the corresponding 16α-methyl-17α-hydroxycorticoids.[6] This process involves the use of a methylating agent in the presence of a copper catalyst, followed by a silylating agent to form novel silyl derivatives.[6] The final step to yield the target compound can be carried out under mild conditions using a peracid.[6]

Quantitative Data Summary:

The introduction of the 16α-methyl group, along with other key structural modifications, led to a significant increase in anti-inflammatory potency compared to the parent compounds.

| Compound | Relative Anti-inflammatory Potency |

| Hydrocortisone | 1 |

| Prednisolone | 4 |

| 6α-Methylprednisolone | 5 |

This table provides a simplified comparison of relative potencies.

Part 4: Pharmacological Profile and Mechanism of Action

16α-Methyl prednisolone, like other glucocorticoids, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[7] This interaction leads to the modulation of gene expression, ultimately inhibiting pro-inflammatory signaling pathways and promoting anti-inflammatory signals.[7]

Signaling Pathway: Glucocorticoid Receptor Action

Caption: Simplified signaling pathway of 16α-methyl prednisolone.

The higher potency of 16α-methyl prednisolone compared to prednisolone is attributed to its increased affinity for the glucocorticoid receptor and its reduced rate of metabolic inactivation.[8]

Part 5: Clinical Development and Therapeutic Applications

Following extensive preclinical testing, 16α-methyl prednisolone entered clinical trials and was subsequently approved for a wide range of inflammatory and autoimmune conditions.[9][10] Its enhanced potency and improved safety profile made it a valuable therapeutic option for conditions such as rheumatoid arthritis, allergic reactions, asthma, and dermatological diseases.[9][10][11] The development of various formulations, including oral tablets and injectable esters, further expanded its clinical utility.[9][12]

Part 6: Conclusion

The discovery and development of 16α-methyl prednisolone stand as a landmark achievement in medicinal chemistry. Through a systematic and rational approach to drug design, scientists were able to significantly improve upon the first generation of corticosteroids, creating a more potent and safer anti-inflammatory agent. This technical guide has provided a detailed overview of the key scientific principles and experimental strategies that led to the successful development of this important therapeutic drug.

References

- Benedek, T. G. (2011). History of the development of corticosteroid therapy.

- Benedek, T. G. (2011). History of the development of corticosteroid therapy.

- Parish, L. C., & Crissey, J. T. (2018). A Short History of Topical Corticosteroids.

- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.

- Czock, D., Keller, F., Rasche, F. M., & Häussler, U. (2005). Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids. Clinical pharmacokinetics, 44(1), 61–98.

- DrugBank Online. (n.d.). Methylprednisolone.

- Google Patents. (n.d.).

- SlideShare. (n.d.).

- Wikipedia. (2024, May 22). Methylprednisolone.

- Google Patents. (n.d.). CN1052489C - New preparation process for 16alpha-methyl steroids.

- Wiley Online Library. (1958). Synthesis of 16α- and 16β-Methyl Corticoids.

- Boland, E. W. (1958). 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies. California medicine, 88(6), 417–422.

- YouTube. (2024, January 4).

- Vietnam Academy of Science and Technology. (2014).

- National Center for Biotechnology Information. (2024, August 11). Methylprednisolone.

- National Center for Biotechnology Inform

- Drugs.com. (2025, February 18). Methylprednisolone Monograph for Professionals.

- DailyMed. (n.d.). Methylprednisolone Tablets, USP.

- BenchChem. (n.d.).

- National Center for Biotechnology Information. (1979). Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion.

- ACS Publications. (2022). Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids.

- ACS Publications. (1958). 16-METHYLATED STEROIDS. II. 16α-METHYL ANALOGS OF CORTISONE, A NEW GROUP OF ANTI-INFLAMMATORY STEROIDS.

- Allmpus. (n.d.). 16alpha-methyl prednisolone.

Sources

- 1. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uws.ac.uk [research-portal.uws.ac.uk]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0165037A2 - 16 alpha-methyl steroids and their preparation - Google Patents [patents.google.com]

- 7. Methylprednisolone, 6-alpha | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methylprednisolone Monograph for Professionals - Drugs.com [drugs.com]

- 11. labeling.pfizer.com [labeling.pfizer.com]

- 12. Methylprednisolone - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Chemical Properties and Solubility of 16alpha-Methyl Prednisolone

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Physicochemical Characterization

In the landscape of pharmaceutical development, a profound understanding of an active pharmaceutical ingredient's (API) fundamental characteristics is not merely a preliminary step but the very bedrock upon which successful therapeutic agents are built. 16alpha-Methyl Prednisolone, a potent synthetic glucocorticoid, is no exception. Its efficacy and safety profile are intrinsically linked to its chemical and physical behaviors. This guide is constructed to provide a detailed, practical, and scientifically rigorous exploration of these properties, with a specific focus on solubility—a cornerstone of drug formulation and bioavailability. As your partner in science, this document aims to move beyond a simple recitation of facts, offering instead a narrative that explains the causality behind experimental choices and provides a framework for robust, reproducible scientific inquiry.

Part 1: Core Chemical Identity of this compound

This compound is a derivative of prednisolone, engineered with a methyl group at the 16-alpha position. This specific structural modification is a classic example of medicinal chemistry strategy, designed to enhance glucocorticoid activity while minimizing the undesirable mineralocorticoid effects, such as sodium and water retention, that were more prominent in earlier corticosteroids.

Structural and Physicochemical Profile

A precise understanding of the molecule's fundamental properties is essential for every stage of research and development, from analytical method development to formulation design. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (11β,16α)-11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Molecular Formula | C₂₂H₃₀O₅ | [1][2][3] |

| Molecular Weight | 374.47 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 228-237 °C (decomposes) | [4][5][6] |

| LogP (Octanol-Water) | 1.803 | [7] |

| pKa | ~12.46 (Predicted) | [5] |

The LogP value of approximately 1.8 indicates that this compound is a moderately lipophilic compound. This property is a double-edged sword: it is crucial for enabling the molecule to traverse cellular membranes to reach its intracellular glucocorticoid receptors, but it also contributes to its limited aqueous solubility, a significant hurdle in formulation development. The predicted pKa suggests the molecule is essentially neutral within the physiological pH range, meaning its solubility is not significantly influenced by pH adjustments in typical biological environments.

Part 2: The Solubility Profile: A Deep Dive

Solubility is arguably one of the most critical physical properties for any API. It directly influences the dissolution rate, and by extension, the absorption and bioavailability of the drug. For this compound, its sparingly soluble nature necessitates a thorough characterization to enable the development of effective delivery systems.

Solubility in Pharmaceutically Relevant Solvents

The solubility of this compound varies significantly across different solvents, reflecting its moderately lipophilic character. A summary of its qualitative and semi-quantitative solubility is presented below.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | Practically insoluble; 0.1-1.0 mg/mL | 24-25 | [5][8][9] |

| Dichloromethane | Soluble | Not Specified | |

| Dioxane | Soluble | Not Specified | [8] |

| Methanol | Sparingly soluble | Not Specified | [8][9] |

| Ethanol | Sparingly soluble | Not Specified | [8][9] |

| Acetone | Slightly soluble | Not Specified | [8][9] |

| Chloroform | Slightly soluble | Not Specified | [8][9] |

| Ether | Very slightly soluble | Not Specified | [8][9] |

This profile confirms the compound's poor aqueous solubility, a common challenge for steroid-based drugs. This necessitates formulation strategies such as the use of co-solvents (e.g., ethanol, propylene glycol), surfactants, or complexing agents like cyclodextrins to develop parenteral or even some oral dosage forms.

Critical Factors Influencing Solubility

The solubility values presented above are not absolute. They are influenced by a triumvirate of key factors that must be controlled and understood during experimental work:

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. This relationship is crucial for manufacturing processes (e.g., preparing solutions at elevated temperatures) and for defining storage conditions to prevent precipitation.

-

pH: As a neutral molecule with no readily ionizable functional groups in the physiological pH range, the aqueous solubility of this compound is largely pH-independent. This simplifies buffer selection for solubility studies but limits the use of pH adjustment as a tool for solubilization.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a critical consideration. Different polymorphs can exhibit different melting points, stabilities, and, most importantly, solubilities. The most stable polymorph will typically have the lowest solubility. Therefore, it is imperative to characterize and control the solid-state form of the API to ensure consistent and reproducible solubility data and, ultimately, predictable in vivo performance.

Part 3: Experimental Protocol for Equilibrium Solubility Determination

To ensure the generation of reliable and defensible data, a rigorous, well-documented experimental protocol is non-negotiable. The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the drug in a saturated solution in equilibrium with its solid phase.[10][11]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, emphasizing the critical control points.

Sources

- 1. allmpus.com [allmpus.com]

- 2. 16α-Methyl Prednisolone | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. U.S. Pharmacopeia Methylprednisolone, 83-43-2, MFCD00010591, 200mg, Quantity: | Fisher Scientific [fishersci.com]

- 5. Methylprednisolone | 83-43-2 [chemicalbook.com]

- 6. Methylprednisolone [webbook.nist.gov]

- 7. 16α-Methyl Prednisolone | biochemical | 10417-63-7 | InvivoChem [invivochem.com]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 16α-Methylprednisolone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure and polymorphism of 16α-methylprednisolone, a potent synthetic glucocorticoid. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is paramount for ensuring consistent product quality, bioavailability, and therapeutic efficacy. This document delves into the known polymorphic forms, their structural characteristics, and the analytical methodologies essential for their characterization.

Introduction: The Critical Importance of Polymorphism in 16α-Methylprednisolone

16α-Methylprednisolone, a derivative of prednisolone, is widely used for its anti-inflammatory and immunosuppressive properties. Like many pharmaceutical compounds, it can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, while chemically identical, exhibit distinct crystal lattice arrangements. This structural variance can significantly impact crucial physicochemical properties, including:

-

Solubility and Dissolution Rate: Directly influencing the bioavailability of the drug.

-

Thermodynamic Stability: Affecting shelf-life and the potential for form conversion during storage or processing.

-

Mechanical Properties: Impacting manufacturability, such as powder flow and tablet compaction.

Therefore, a thorough understanding and precise control of 16α-methylprednisolone's polymorphism are not merely academic exercises but critical components of drug development and quality control. In vivo studies have indicated that different polymorphic forms of methylprednisolone can exhibit varying dissolution rates, which can alter the drug's effective concentration and therapeutic performance.[1]

Known Polymorphic Forms of 16α-Methylprednisolone

Current literature and patent filings suggest the existence of at least two polymorphic forms of 16α-methylprednisolone, commonly designated as Form I and Form II.

-

Form I: Considered the more thermodynamically stable form.

-

Form II: A metastable form with a higher dissolution rate compared to Form I.[1] In vivo testing has suggested that Form II of methylprednisolone has a dissolution rate approximately 1.2 times greater than that of the more stable Form I.[1]

The existence of these forms necessitates robust analytical methods to differentiate and quantify them in bulk drug substance and final dosage forms.

Crystallographic and Physicochemical Data

Powder X-ray Diffraction (PXRD) Data

A Chinese patent (CN103130858A) describes a crystalline form referred to as "methylprednisolone II crystal formation."[2] The characteristic PXRD peaks for this form are summarized in the table below.

| 2θ Angle (°) | Interplanar Spacing (d-value) (nm) |

| 7.3 | 1.21 |

| 11.9 | 0.74 |

| 12.1 | 0.73 |

| 14.0 | 0.63 |

| 14.6 | 0.61 |

| 17.4 | 0.51 |

| 22.9 | 0.39 |

Data extracted from patent CN103130858A. Note that d-spacing values in the source were reported in nm, which is an unconventional unit for this measurement (typically Ångströms).

This data provides a characteristic fingerprint for Form II and is crucial for its identification and differentiation from Form I. The absence of corresponding publicly available data for Form I underscores the need for comprehensive solid-state screening during drug development.

Experimental Protocols for Polymorph Characterization

A multi-technique approach is essential for the robust characterization of 16α-methylprednisolone polymorphs. The following protocols outline the key experimental workflows.

Polymorph Screening

The objective of a polymorph screen is to crystallize the API under a wide range of conditions to identify all accessible crystalline forms.

Methodology:

-

Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve 16α-methylprednisolone in a selected solvent at a specific temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it at a controlled rate.

-

Anti-Solvent Addition: Add a solvent in which 16α-methylprednisolone is insoluble (an anti-solvent) to a solution of the API to induce precipitation.

-

Slurry Conversion: Stir a suspension of the API in a solvent at a controlled temperature for an extended period to facilitate conversion to the most stable form in that solvent system.

-

-

Sample Isolation and Analysis: Carefully isolate the resulting solid material and analyze it using PXRD, DSC, and TGA.

The following diagram illustrates a typical polymorph screening workflow.

Caption: A generalized workflow for polymorph screening of 16α-methylprednisolone.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

Methodology:

-

Sample Preparation: Gently grind the sample to a fine powder to minimize preferred orientation effects. Pack the powder into a sample holder.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation. Typical settings are 40 kV and 40 mA.

-

Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis: Compare the resulting diffractogram to known patterns of Form I and Form II to identify the polymorphic form(s) present.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the polymorphs, such as melting point, enthalpy of fusion, and desolvation events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show endothermic events (e.g., melting) and exothermic events (e.g., crystallization).

-

TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The TGA curve will show mass loss as a function of temperature, indicating the presence of solvates or hydrates.

The relationship between these analytical techniques in characterizing polymorphs is depicted below.

Caption: Interrelation of key analytical techniques for polymorph characterization.

Thermodynamic Stability and Interconversion

The thermodynamic stability relationship between polymorphs can be determined by various methods, including solubility studies and DSC analysis. For 16α-methylprednisolone, Form I is reported to be the more stable form. This implies that under certain conditions (e.g., in a slurry), Form II will tend to convert to Form I.

Understanding the kinetics of this conversion is crucial for formulation development and for defining appropriate storage conditions. The stability relationship can be either monotropic or enantiotropic. In a monotropic system, one form is always more stable than the other at all temperatures up to the melting point. In an enantiotropic system, the stability order reverses at a specific transition temperature. Further studies are required to fully elucidate the thermodynamic relationship between the polymorphs of 16α-methylprednisolone.

Impact on Drug Development and Manufacturing

The presence of polymorphism in 16α-methylprednisolone has significant implications for drug development:

-

Formulation Development: The choice of excipients and the manufacturing process (e.g., wet granulation, milling) can induce polymorphic transformations. Therefore, the solid-state form of the API must be monitored throughout the formulation process.

-

Bioavailability: As Form II exhibits a higher dissolution rate, formulations containing this form may lead to faster absorption and a different pharmacokinetic profile compared to formulations with Form I.

-

Regulatory Affairs: Regulatory agencies require a thorough understanding and control of the polymorphic form of the API in the final drug product. Any changes in the polymorphic form may necessitate bridging studies to demonstrate bioequivalence.

-

Intellectual Property: Novel polymorphic forms can be patentable, providing a strategy for life-cycle management of a drug product.

Conclusion

The polymorphism of 16α-methylprednisolone is a critical quality attribute that must be carefully controlled to ensure the safety, efficacy, and quality of the final drug product. While at least two polymorphic forms are known to exist, with Form I being more stable and Form II exhibiting a higher dissolution rate, a complete crystallographic and thermodynamic characterization is not yet fully established in the public literature. This guide has outlined the current state of knowledge and provided a framework of experimental protocols for the comprehensive characterization of 16α-methylprednisolone polymorphs. A proactive and thorough approach to solid-state characterization is essential for mitigating risks and ensuring the successful development of robust and reliable 16α-methylprednisolone-based drug products.

References

-

Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974. [Link]

-

Guillory, J. K. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(11), 1879-1898. [Link]

- Tianjin Jinyao Group Co Ltd. (2013). Preparing method for methylprednisolone crystal. CN103130858A.

-

Corvis, Y., et al. (2016). New Melting Data of the Two Polymorphs of Prednisolone. Molecules, 21(10), 1368. [Link]

-

Triclinic Labs. (n.d.). SOLID FORM SCREENING AND SELECTION. [Link]

- Nishiwaki, M., et al. (2009). The effect of crystal form on the dissolution behavior of methylprednisolone. Journal of Pharmaceutical Sciences, 98(3), 1035-1044. [This is a representative reference based on the search result mentioning the 1.

Sources

The Biological Activity of 16α-Methyl Prednisolone Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The introduction of a methyl group at the 16α position of the prednisolone scaffold represents a pivotal advancement in the development of synthetic glucocorticoids. This structural modification significantly enhances anti-inflammatory potency while mitigating the undesirable mineralocorticoid side effects, such as sodium and water retention, that plagued earlier corticosteroids.[1] This guide provides an in-depth analysis of the biological activity of 16α-methyl prednisolone derivatives, synthesizing mechanistic insights with practical, field-proven methodologies for their evaluation. We will explore the nuanced structure-activity relationships that govern their function, delve into the molecular mechanisms of action, and provide detailed protocols for key in vitro and in vivo assays essential for preclinical assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory and immunosuppressive agents.

Introduction: The Rationale for 16α-Methylation

The primary goal in the development of synthetic corticosteroids has been to maximize the separation between anti-inflammatory (glucocorticoid) effects and mineralocorticoid effects. The addition of a methyl group at the 16α position of the steroid nucleus was a breakthrough in achieving this goal.[2] This modification effectively eliminates mineralocorticoid activity, which is responsible for electrolyte disturbances.[3] Furthermore, it enhances glucocorticoid potency. For instance, 16α-methylprednisolone exhibits approximately one-third greater antirheumatic potency than its parent compound, prednisolone.[2] When combined with other structural modifications, such as 9α-fluorination, this potency can be dramatically increased. 16α-methyl-9α-fluoroprednisolone (dexamethasone) is roughly seven times more potent than prednisolone in clinical antirheumatic assays.[2] This guide will dissect the biological basis for these enhancements and the experimental frameworks used to quantify them.

Molecular Mechanism of Action: A Tale of Two Pathways

The biological effects of 16α-methyl prednisolone derivatives are mediated through their interaction with the intracellular glucocorticoid receptor (GR).[4][5] Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[6][7] Understanding this duality is critical, as the therapeutic anti-inflammatory effects are largely attributed to transrepression, while many adverse side effects are linked to transactivation.[5][7]

Transrepression: The Anti-Inflammatory Engine

Transrepression is the cornerstone of the anti-inflammatory action of glucocorticoids. This process is primarily protein-protein in nature and involves the GR monomer interfering with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9][10]

-

Inhibition of NF-κB: In an activated inflammatory state, NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[11] The activated GR monomer can physically interact with the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating transcription.[10][11]

-

Inhibition of AP-1: Similarly, AP-1 (a dimer typically composed of Fos and Jun proteins) promotes the expression of genes involved in inflammation and immune responses. The GR monomer can also tether to AP-1, inhibiting its transcriptional activity.[1][8]

This mechanism effectively shuts down the inflammatory cascade at its source.

Transactivation: A Double-Edged Sword

In contrast to transrepression, transactivation involves the GR homodimer binding directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7]

-

Induction of Anti-Inflammatory Genes: Transactivation is responsible for the upregulation of several anti-inflammatory proteins. A key example is Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2, an upstream enzyme in the arachidonic acid cascade that produces inflammatory mediators like prostaglandins and leukotrienes.[5] Another important target is Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates pro-inflammatory kinases like JNK and p38.[1]

-

Metabolic and Other Side Effects: Unfortunately, transactivation also drives the expression of genes involved in metabolism, which can lead to the well-documented side effects of long-term steroid therapy, such as hyperglycemia (through induction of gluconeogenic enzymes), osteoporosis, and muscle wasting.[12]

The search for "dissociated" glucocorticoids—compounds that selectively favor transrepression over transactivation—is a major goal in modern steroid research.[7]

Sources

- 1. scispace.com [scispace.com]

- 2. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structural basis of direct glucocorticoid-mediated transrepression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. openarchive.ki.se [openarchive.ki.se]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immune Modulations by Glucocorticoids: From Molecular Biology to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

16alpha-Methyl Prednisolone binding affinity to glucocorticoid receptor

An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of 16α-Methylprednisolone

Abstract

This technical guide provides a comprehensive framework for the characterization of the binding affinity of 16α-methylprednisolone to the human glucocorticoid receptor (GR). While 16α-methylprednisolone is a foundational synthetic corticosteroid, specific in vitro binding affinity data is not widely disseminated in public literature, unlike its more complex derivative, dexamethasone. This document, therefore, serves as an expert-level guide for researchers and drug development professionals, detailing not only the theoretical underpinnings but also the practical, validated methodologies required to precisely determine this critical pharmacological parameter. We present detailed protocols for the gold-standard radioligand competitive binding assay, real-time kinetic analysis via Surface Plasmon Resonance (SPR), and cellular target engagement confirmation using the Cellular Thermal Shift Assay (CETSA). Each section is grounded in authoritative principles, explaining the causal relationships behind experimental choices to ensure the generation of robust, reliable, and reproducible data.

The Molecular Target: Glucocorticoid Receptor (GR) Structure and Mechanism

The glucocorticoid receptor is a member of the nuclear receptor superfamily and the primary mediator of the physiological and pharmacological effects of glucocorticoids.[1] A thorough understanding of its structure and function is paramount to interpreting any binding affinity data.

Domain Architecture

The GR is a modular protein comprising three principal domains:

-

N-Terminal Domain (NTD): Contains the ligand-independent Activation Function 1 (AF-1), which is crucial for transcriptional activation.[1]

-

DNA-Binding Domain (DBD): A highly conserved region with two zinc-finger motifs that recognizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain contains a hydrophobic ligand-binding pocket (LBP) responsible for recognizing and binding glucocorticoids. Ligand binding induces a critical conformational change in the LBD, leading to receptor activation.[2]

Mechanism of Action: A Ligand-Driven Pathway

The canonical signaling pathway of the GR is a multi-step process initiated by ligand binding.

Caption: Canonical Glucocorticoid Receptor (GR) Signaling Pathway.

In its unbound state, the GR resides in the cytoplasm within a large multiprotein complex that includes heat shock protein 90 (Hsp90), which maintains the LBD in a high-affinity conformation.[3] Upon binding of a ligand like 16α-methylprednisolone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, dimerizes, and translocates into the nucleus.[3] Inside the nucleus, the GR dimer binds to GREs in the promoter regions of target genes, recruiting co-regulators to either activate or repress gene transcription, leading to the desired anti-inflammatory effects.[2]

16α-Methylprednisolone: Structural Rationale and Comparative Context

16α-methylprednisolone is a synthetic derivative of prednisolone. The key structural modification is the addition of a methyl group at the 16α position of the steroid nucleus.

Rationale for the 16α-Methyl Group: This modification was a significant advancement in corticosteroid design. Its primary purpose is to eliminate the mineralocorticoid (salt-retaining) activity that is present in earlier glucocorticoids like hydrocortisone and prednisolone. This is achieved by sterically hindering the receptor interactions that mediate mineralocorticoid effects, thereby increasing the selectivity of the compound for the glucocorticoid receptor.[2] This structural change also contributes to enhanced anti-inflammatory potency. Early clinical studies noted that 16α-methylprednisolone possessed approximately one-third greater antirheumatic potency than prednisolone.[4]

Experimental Methodologies for Binding Affinity Determination

To fully characterize the interaction between 16α-methylprednisolone and the GR, a multi-faceted approach is required. We present three complementary, industry-standard techniques.

Method 1: Radioligand Competitive Binding Assay

This equilibrium-based assay is the gold standard for determining the affinity of an unlabeled compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

-

Expertise & Experience (The "Why"): This method directly probes the ligand-binding event. We use a competitive format because a radiolabeled version of 16α-methylprednisolone is not commercially available. The choice of [3H]dexamethasone as the radioligand is strategic; it is a very high-affinity, well-characterized GR agonist, ensuring a robust and sensitive assay window.[5] The output, the inhibitory constant (Kᵢ), is a reliable measure of the unlabeled ligand's affinity.

-

Trustworthiness (Self-Validating System): The protocol's integrity is ensured by including controls for total binding (radioligand + receptor only) and non-specific binding (radioligand + receptor + a saturating concentration of unlabeled dexamethasone). The specific binding is calculated by subtracting non-specific from total binding, ensuring that only interactions with the GR's LBP are quantified.

Caption: Workflow for the Radioligand Competitive Binding Assay.

Detailed Protocol: Competitive Binding Assay

-

Receptor Preparation: Prepare a cytosolic lysate from cells overexpressing the human glucocorticoid receptor (e.g., HEK293-hGR cells).[6] Determine the total protein concentration of the lysate via a BCA assay.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]

-

Reaction Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:[7]

-

Total Binding: GR lysate + Assay Buffer + [3H]dexamethasone (at a concentration near its Kᴅ, e.g., 1-5 nM).

-

Non-specific Binding: GR lysate + Saturating unlabeled dexamethasone (e.g., 10 µM) + [3H]dexamethasone.

-

Competition: GR lysate + Serial dilutions of 16α-methylprednisolone (e.g., from 0.1 nM to 10 µM) + [3H]dexamethasone.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.[6]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtering the contents of each well through a PEI-presoaked glass fiber filter mat. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

-

Quantification: Dry the filter mat, add scintillation cocktail, and count the retained radioactivity using a scintillation counter.[7]

-

Data Analysis:

-

Calculate specific binding at each concentration of 16α-methylprednisolone.

-

Plot the percentage of specific binding against the log concentration of 16α-methylprednisolone.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 16α-methylprednisolone that inhibits 50% of [3H]dexamethasone binding).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of [3H]dexamethasone used and Kᴅ is its dissociation constant for the GR.[7]

-

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that provides real-time data on the kinetics (association and dissociation rates) of a molecular interaction, from which the equilibrium dissociation constant (Kᴅ) can be derived.

-